![molecular formula C12H13ClN2O2 B3010304 N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide CAS No. 2097882-75-0](/img/structure/B3010304.png)

N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

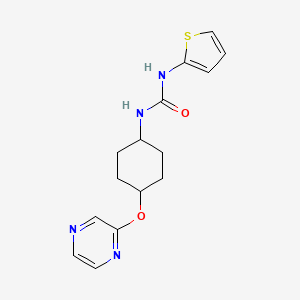

The compound "N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide" is a chemical entity that can be associated with a class of compounds that have been studied for various applications, including insecticidal activity and as modulators of metabotropic glutamate receptors. While the exact compound is not directly mentioned in the provided papers, similar compounds with acetamide groups and chlorinated phenyl rings have been synthesized and evaluated for their biological activities and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the introduction of functional groups to a core structure to enhance or modify its activity. For instance, the modification of the methylene group in N-(Isothiazol-5-yl)phenylacetamides has been shown to yield a variety of derivatives with retained insecticidal efficacy . Similarly, the synthesis of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of mGlu(4) demonstrates the importance of the acetamido group in the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. For example, the crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been performed, and the results were compared with computational methods like DFT calculations . These studies are crucial for understanding the conformation and electronic properties of the molecules, which are directly related to their reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to "this compound" can be inferred from the transformations they undergo. For instance, the functional group transformations of N-(4-chloro-3-methyl-5-isothiazolyl) derivatives proceed in moderate to good yields, leading to a variety of derivatives including enamines and hydrazones . These reactions are important for the development of structure-activity relationships (SAR) and the optimization of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The X-ray crystal structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide revealed an intramolecular hydrogen bond and an intermolecular association, which are indicative of the compound's potential for forming solid-state networks . Additionally, the structure of N-(2,3-Dichlorophenyl)benzamide shows how the conformation of the N-H bond and the presence of chlorine substituents affect the molecule's ability to form hydrogen bonds and, consequently, its physical properties .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Erythrinane Skeleton

N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide and its derivatives have been utilized in the synthesis of the erythrinane skeleton, a significant structure in organic chemistry. Through free-radical cyclizations, these compounds have demonstrated the ability to form octahydroindol-2-ones and β-lactam structures, offering valuable insights into cyclization methods and the formation of complex organic structures (Sato et al., 1992).

2. Antibacterial Activity

A series of N-arylcinnamamides, including this compound, have been designed and evaluated for their antibacterial activity. These compounds showed efficacy against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as mycobacterial strains. This research highlights the potential of such compounds in developing new antibacterial agents (Strharsky et al., 2022).

3. Formation of Lactams

Studies have shown that this compound can undergo uncatalyzed cationic olefin cyclizations to form various lactams, including β- and γ-lactams. These lactams have applications in the synthesis of pharmaceutical compounds like anticonvulsants (Ishibashi et al., 1995).

4. Multicomponent Reactions

This compound has been synthesized using multicomponent reactions, indicating its versatility in organic synthesis. The structure and properties of such compounds have been thoroughly characterized, providing valuable information for the development of new synthetic methodologies (Ganesh et al., 2016).

5. Thiazole Synthesis

This compound is used in the synthesis of thiazoles, a class of compounds with broad applications in medicinal chemistry. This synthesis approach offers a chemoselective method for creating functionalized thiazoles, which are important in the development of various pharmaceutical agents (Kumar et al., 2013).

6. Antimalarial Activity

N-Phenyl-Substituted Cinnamanilides, including this compound, have been investigated for their antimalarial activity. This research is particularly significant given the urgent need for new antimalarial drugs. These compounds have shown promise in inhibiting the growth of P. falciparum, a malaria-causing parasite (Kos et al., 2022).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[4-(acetamidomethyl)-2-chlorophenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-3-12(17)15-11-5-4-9(6-10(11)13)7-14-8(2)16/h3-6H,1,7H2,2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJWGFOAIXHQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=C(C=C1)NC(=O)C=C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)

![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)

![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)

![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)

![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)

![Isopropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3010242.png)

![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)